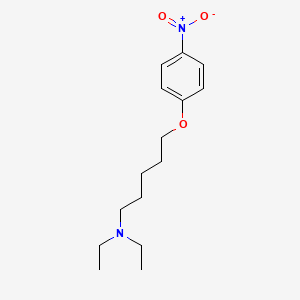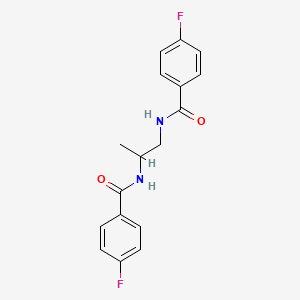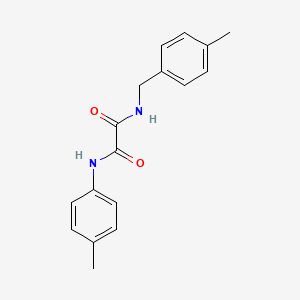![molecular formula C17H18ClN3O2 B4955318 N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea, commonly known as CMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of phenylurea derivatives, which have been shown to exhibit a range of biological activities. In
作用机制
The exact mechanism of action of CMU is not fully understood. However, it has been proposed that CMU may act as a phosphodiesterase (PDE) inhibitor, which could lead to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have been shown to have a range of biological effects, including anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects
CMU has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that CMU can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMU has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, CMU has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CMU has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, there are also some limitations to using CMU in lab experiments. For example, it is not very water-soluble, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CMU is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on CMU. One area of interest is its potential use as an antipsychotic and anxiolytic agent. CMU has been shown to exhibit activity at dopamine and serotonin receptors, which are targets for many antipsychotic and anxiolytic drugs. Another area of interest is its potential use as an anti-inflammatory agent. CMU has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a promising therapeutic agent for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of CMU and its potential therapeutic applications.
合成方法
CMU can be synthesized through the reaction between 3-chloroaniline and 2-(4-morpholinyl)aniline in the presence of a carbonyl diimidazole catalyst. The reaction results in the formation of CMU as a white crystalline solid with a melting point of 196-198°C. The purity of CMU can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
CMU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. CMU has also been investigated for its potential use as an antipsychotic and anxiolytic agent.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-4-3-5-14(12-13)19-17(22)20-15-6-1-2-7-16(15)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXYZSJZRMBIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)

![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)


![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)